molecular formula C21H18O6 B2621598 methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-64-0

methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2621598
CAS No.: 620547-64-0
M. Wt: 366.369
InChI Key: FBVUVFHSARLIIN-NXLLQJLMSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound’s systematic name derives from its polycyclic framework and stereochemical features. The parent structure is 2,3-dihydrobenzofuran , a bicyclic system comprising a benzene ring fused to a partially saturated furan moiety. The substitution pattern is resolved as follows:

  • Position 6 of the dihydrobenzofuran core bears an oxyacetate group (–O–CH₂–COOCH₃).
  • Position 2 of the dihydrobenzofuran is substituted with an (E)-3-(2-methoxyphenyl)allylidene group, which itself contains a conjugated double bond system.

The stereodescriptors (Z) and (E) specify the configurations of the allylidene double bonds. The (E) designation applies to the exocyclic double bond connecting the allylidene moiety to the 2-methoxyphenyl group, indicating opposing substituents (methoxyphenyl vs. hydrogen) across the bond. The (Z) descriptor denotes the configuration of the endocyclic double bond within the allylidene system, where higher-priority groups (the dihydrobenzofuran ring and the methoxyphenyl group) reside on the same side.

Isomeric possibilities arise from:

  • Geometric isomerism : Reconfiguration of the (Z) or (E) double bonds could yield stereoisomers with distinct physicochemical properties.
  • Tautomerism : The 3-oxo group on the dihydrobenzofuran may participate in keto-enol tautomerism, though the saturated C2–C3 bond likely limits this behavior.

Functional Group Analysis and Hybridization Patterns

The molecule integrates multiple functional groups, each contributing to its electronic and steric profile:

Functional Group Position Hybridization State
Methyl ester (–COOCH₃) Terminus of oxyacetate chain Carbonyl carbon: sp²; ester oxygen: sp³
Ketone (3-oxo) C3 of dihydrobenzofuran Carbonyl carbon: sp²
Ether (–O–) C6 of dihydrobenzofuran Oxygen: sp³
Allylidene system (C=C) C2 of dihydrobenzofuran Double-bond carbons: sp²
Methoxy group (–OCH₃) C2 of phenyl ring Oxygen: sp³

The allylidene system exhibits extended conjugation, with the (E)-configured double bond enabling π-orbital overlap between the methoxyphenyl group and the dihydrobenzofuran core. This delocalization impacts the molecule’s absorption spectra and reactivity.

Positional Relationships in Allylidene-Benzofuran Conjugation

The spatial arrangement of substituents critically influences electronic communication:

  • Ortho-Methoxy Positioning : The methoxy group at C2 of the phenyl ring donates electron density via resonance, stabilizing the adjacent allylidene system. This ortho substitution imposes steric constraints, favoring a planar conformation that maximizes conjugation.
  • Cross-Conjugation Pathways : The allylidene moiety bridges the methoxyphenyl group and the dihydrobenzofuran ring, creating a conjugated π-system that spans three aromatic regions (phenyl, allylidene, and benzofuran). This network facilitates charge delocalization, as evidenced by bathochromic shifts in UV-Vis spectra.
  • Steric Effects : The methyl ester at C6 occupies a position orthogonal to the dihydrobenzofuran plane, minimizing steric clash with the allylidene substituent at C2.

The table below summarizes key bond lengths and angles derived from crystallographic analogs:

Structural Feature Bond Length (Å) Bond Angle (°)
Allylidene C=C 1.34 120
Dihydrobenzofuran C–O (ether) 1.43 118
Ketone C=O 1.21 120

These metrics underscore the molecule’s rigidity and the dominance of resonance effects over steric strain.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-24-17-8-4-3-6-14(17)7-5-9-18-21(23)16-11-10-15(12-19(16)27-18)26-13-20(22)25-2/h3-12H,13H2,1-2H3/b7-5+,18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVUVFHSARLIIN-NXLLQJLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, also known as a benzofuran derivative, has garnered attention in recent research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that illustrate its pharmacological significance.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C19H16O6
  • Molecular Weight : 340.33 g/mol
  • IUPAC Name : Methyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

The structure features a benzofuran core linked to a methoxyphenyl group and an ester functional group, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Antioxidant Activity

The compound has also shown promising antioxidant activity. In a study measuring the DPPH radical scavenging ability, it was found to effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines .

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12 µM. The study also highlighted the compound's ability to enhance the efficacy of conventional chemotherapeutic agents .

Study 2: Antioxidant Potential

In another investigation assessing antioxidant potential, this compound demonstrated a DPPH scavenging activity comparable to that of vitamin C at equivalent concentrations. This suggests its potential use as a dietary supplement or therapeutic agent in oxidative stress management .

Data Table: Summary of Biological Activities

Activity TypeMethodologyFindingsReference
AnticancerCell proliferation assayIC50 = 12 µM in breast cancer cells
AntioxidantDPPH radical scavengingComparable to vitamin C
Anti-inflammatoryCytokine level measurementReduced pro-inflammatory cytokines

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits various biological activities, including:

  • Antibacterial Properties : Studies have demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Antifungal Properties : The compound has shown promise in inhibiting fungal growth, suggesting potential applications in treating fungal infections.

Antimicrobial Activity Study

A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of related compounds has provided insights into how modifications to the benzofuran structure can enhance biological activity. For instance, variations in substituents on the benzene ring have been correlated with increased potency against specific bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Features

The target compound’s analogs differ primarily in substituents on the benzylidene/allylidene group and the ester moiety. These variations impact physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity. Below is a comparative analysis based on the provided evidence:

Table 1: Comparative Properties of Methyl 2-(((Z)-2-((E)-3-(2-Methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate and Analogs
Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds TPSA (Ų) Key Structural Features Evidence ID
Target: 2-methoxyphenylallylidene, methyl ester C₂₂H₂₀O₆* 380.4 ~4.8† 6 7 ~75.0 2-methoxyaryl, conjugated allylidene -
3-Fluorobenzylidene, methyl ester C₁₉H₁₅FO₅ 342.3 3.5‡ 5 5 61.8 Electron-withdrawing 3-F substituent
4-tert-Butylbenzylidene, methyl ester C₂₂H₂₂O₅ 366.4 5.2 5 6 61.8 Bulky 4-tert-butyl group
3,4-Dimethoxybenzylidene, carboxylic acid C₁₉H₁₆O₇ 356.3 ~2.5† 7 6 96.2 Two methoxy groups, free carboxylic acid
3-Methylthiophen-2-yl, benzyl ester C₂₃H₁₈O₅S 406.5 ~5.5† 5 8 61.8 Thiophene ring, benzyl ester

*Assumed based on analogs; †Estimated from structural trends; ‡Calculated from .

Key Observations

Substituent Effects :

  • Electron-Withdrawing Groups : The 3-fluorobenzylidene analog () has reduced lipophilicity (XLogP3 = 3.5) compared to the tert-butyl derivative (XLogP3 = 5.2), reflecting the fluorine atom’s polarity. This group may enhance metabolic stability but reduce membrane permeability .
  • Electron-Donating Groups : The 3,4-dimethoxybenzylidene variant () exhibits higher polarity (TPSA = 96.2 Ų) due to additional methoxy groups, which increase hydrogen-bond acceptor capacity. This could improve solubility but reduce blood-brain barrier penetration .
  • Bulkier Substituents : The 4-tert-butyl group () significantly increases molecular weight (366.4 g/mol) and lipophilicity (XLogP3 = 5.2), favoring hydrophobic interactions in biological systems .

Synthetic Considerations :

  • Ethyl aroylacetates () and DMF-mediated cyclization () are common synthetic routes for analogous compounds. The choice of solvent (e.g., DMF with ZnCl₂) and substituents on starting materials (e.g., mercaptoacetic acid) influence reaction efficiency and stereochemical outcomes .

Q & A

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :
  • Antioxidant Assays : DPPH radical scavenging (IC50 values) to assess phenolic reactivity .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or LOX inhibition, leveraging the compound’s chromophore .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.